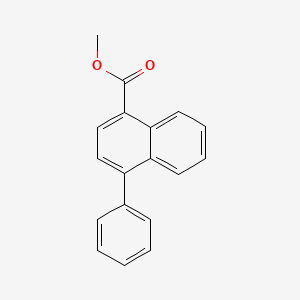

Methyl 4-phenylnaphthalene-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

109250-77-3 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

methyl 4-phenylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C18H14O2/c1-20-18(19)17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-12H,1H3 |

InChI Key |

FZKKGXRAXJGDNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Methyl 4 Phenylnaphthalene 1 Carboxylate and Analogues

Reaction Pathway Elucidation

The formation of the 4-phenylnaphthalene-1-carboxylate scaffold can be achieved through various synthetic strategies, with transition metal-catalyzed annulation reactions being a prominent approach. Palladium-catalyzed processes, in particular, have been investigated for their efficiency and functional group tolerance.

One plausible pathway involves the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene (B1677914) derivatives. nih.govrsc.org This process mimics the reactivity of conjugated dienes in electronically unbiased aromatic systems. The reaction is initiated by an intramolecular dearomative Heck-type insertion, which leads to the formation of π-allylpalladium intermediates. These intermediates are then captured by nucleophiles to yield the final product. The judicious selection of the catalytic system is critical to overcome the thermodynamic barrier of dearomatization and to prevent side reactions like C–H activation or direct cross-coupling. nih.gov

Another established route is the electrophilic cyclization of appropriately substituted precursors. For instance, the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols can produce a variety of substituted naphthalenes under mild conditions. researchgate.net This methodology has been shown to be regioselective and accommodates a range of functional groups.

Furthermore, gold(I)-catalyzed cyclization of alkenyl carbonyl compounds represents another pathway for the synthesis of polysubstituted naphthalenes. nih.gov This process is believed to involve a dual function of the gold catalyst, acting on both the carbonyl group and the olefin. Isotope scrambling experiments have provided insights into the olefin isomerization steps within this pathway. nih.gov

Role of Intermediates in Naphthalene Carboxylate Formation

The identification and characterization of reaction intermediates are fundamental to understanding the stepwise mechanism of a chemical transformation. In the synthesis of arylnaphthalene derivatives, several key intermediates have been proposed and, in some cases, spectroscopically observed.

In the acid-catalyzed cyclization of aroylbutyrolactones to form 1-aryl-3,4-dihydronaphthalenes, which are precursors to arylnaphthalenes, the reaction course was initially ill-defined. However, subsequent degradative and spectroscopic evidence confirmed the structures of the principal intermediates, which include an arylisochroman and an aryldihydrobenzocycloheptene. rsc.org The formation and variable yields of these intermediates were rationalized, and a mechanism for the subsequent ring contraction to the dihydronaphthalene core was proposed. rsc.org

In palladium-catalyzed reactions, the formation of π-allylpalladium complexes as key intermediates is a recurring theme. nih.gov For instance, in the dearomative 1,4-difunctionalization of naphthalenes, these intermediates are formed after an intramolecular Heck-type insertion and are subsequently trapped by various nucleophiles. nih.gov Mechanistic studies on related palladium-catalyzed C–H olefination reactions have involved the isolation and characterization of reactive palladium intermediates, providing valuable insights into the catalytic cycle. nih.govrsc.org

Computational studies, particularly using Density Functional Theory (DFT), have also been instrumental in elucidating the structures and energies of intermediates and transition states in complex reaction pathways that are not amenable to experimental observation. researchgate.net

Radical Reaction Mechanisms

While many syntheses of naphthalene derivatives proceed through ionic or organometallic pathways, radical-mediated reactions offer an alternative and powerful strategy. Radical cascade cyclizations of 1,n-enynes and diynes have emerged as a potent method for constructing carbo- and heterocyclic systems, including the naphthalene framework. longdom.org

The generation of radical intermediates can be achieved through various means, including the use of radical initiators or through single-electron transfer (SET) processes mediated by transition metals or photochemical activation. For instance, radical cyclization reactions at a peri position of a naphthalene system have been utilized for the synthesis of various polyaromatic compounds. nih.gov

In the context of forming arylnaphthalenes, the Minisci reaction, which involves the radical decarboxylation of a carboxylic acid in the presence of a silver catalyst, provides a classic example of radical arylation of heteroaromatic compounds. nih.gov This principle can be extended to the arylation of naphthalene systems. The development of methods for generating aryl radicals from precursors like aryl boronic acids, often using a silver nitrate (B79036) catalyst and a persulfate oxidant, has made these reactions more practical and scalable. nih.gov

The detection and characterization of short-lived radical intermediates are often challenging. However, techniques such as mass spectrometry combined with radical trapping agents have been employed to gain mechanistic understanding of complex radical reactions. researchgate.net

Transition State Analysis in Naphthalene Ring Formation

For palladium-catalyzed reactions, DFT calculations have been employed to elucidate the mechanistic details of various steps, including oxidative addition, migratory insertion, and reductive elimination. For example, in a palladium-catalyzed methylcyclopropanation reaction, DFT calculations were used to map the entire catalytic cycle, identifying the rate-limiting step and rationalizing experimental observations such as deuterium (B1214612) labeling. nih.gov

In the context of annulation reactions, computational studies can help to rationalize the regioselectivity and stereoselectivity observed in the products. DFT calculations of transition state structures can reveal the subtle electronic and steric interactions that govern the outcome of the cyclization step. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Methyl 4 Phenylnaphthalene 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. In Methyl 4-phenylnaphthalene-1-carboxylate, the protons are distributed across the naphthalene (B1677914) ring, the appended phenyl ring, and the methyl ester group. Based on the analysis of similar phenylnaphthalene structures, the expected chemical shifts (δ) are in the aromatic region (7.0–8.5 ppm) and the aliphatic region for the methoxy (B1213986) protons.

The protons on the naphthalene core and the phenyl group create a complex series of overlapping multiplets due to spin-spin coupling. The proton designated H-8 is typically shifted significantly downfield due to the anisotropic effect of the nearby ester carbonyl group. The three protons of the methyl ester group are expected to appear as a sharp singlet, typically around 3.9-4.0 ppm.

Expected ¹H NMR Data (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Naphthalene H-8 | ~8.2 - 8.4 | d | ~8.5 | 1H |

| Naphthalene H-5 | ~8.0 - 8.1 | d | ~8.4 | 1H |

| Naphthalene H-2 | ~7.8 - 7.9 | d | ~7.0 | 1H |

| Phenyl H-2', H-6' | ~7.4 - 7.6 | m | - | 2H |

| Phenyl H-3', H-4', H-5' | ~7.4 - 7.6 | m | - | 3H |

| Naphthalene H-6, H-7 | ~7.4 - 7.6 | m | - | 2H |

| Naphthalene H-3 | ~7.3 - 7.4 | d | ~7.0 | 1H |

Note: The exact chemical shifts and coupling constants for the overlapping aromatic protons (H-6, H-7, and phenyl protons) are difficult to predict without experimental data and would require 2D NMR for definitive assignment.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). The molecule C₁₈H₁₄O₂ contains 18 carbon atoms. Due to molecular symmetry, some carbons in the phenyl group may be chemically equivalent. The spectrum is expected to show a signal for the ester carbonyl carbon (C=O) significantly downfield (165-175 ppm), multiple signals in the aromatic region (120-145 ppm) for the naphthalene and phenyl carbons, and a single peak in the aliphatic region (50-55 ppm) for the methoxy carbon.

Expected ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| Quaternary Carbons (Ar-C, Ar-C-O) | ~125 - 145 |

| CH Carbons (Ar-CH) | ~122 - 131 |

To unambiguously assign all proton and carbon signals, especially within the crowded aromatic region, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, helping to identify adjacent protons on the naphthalene and phenyl rings. For instance, it would show a correlation between H-2 and H-3, and between H-5, H-6, H-7, and H-8 on the naphthalene core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons and functional groups. Key expected correlations would include the methyl protons (OCH₃) to the carbonyl carbon (C=O) and the C-1 carbon of the naphthalene ring, confirming the ester's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and conformation. A key expected NOESY correlation would be between the ortho-protons of the phenyl ring (H-2'/H-6') and the H-3 and H-5 protons of the naphthalene ring, which would confirm the spatial proximity of the two aromatic systems.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for Methyl 4-phenylnaphthalene-1-carboxylate is expected to show several characteristic absorption bands that confirm its structure.

The most prominent peak will be the strong C=O (carbonyl) stretch of the aromatic ester. Aromatic C=C bond stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations are also diagnostic: aromatic sp² C-H stretches appear above 3000 cm⁻¹, while the aliphatic sp³ C-H stretch of the methyl group appears just below 3000 cm⁻¹. The region below 1400 cm⁻¹ is known as the fingerprint region, containing complex vibrations (e.g., C-H out-of-plane bending) that are unique to the molecule.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic (sp²) | Medium-Weak |

| 2950 - 2960 | C-H Stretch | Methyl (sp³) | Weak |

| ~1720 | C=O Stretch | Aromatic Ester | Strong |

| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium |

| 1250 - 1300 | C-O Stretch | Ester (Aryl-O) | Strong |

| 1100 - 1150 | C-O Stretch | Ester (O-Alkyl) | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The pattern of these fragments provides valuable structural clues.

For Methyl 4-phenylnaphthalene-1-carboxylate (C₁₈H₁₄O₂), the calculated molecular weight is 274.30 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) consistent with this value. Due to the stability of the aromatic system, the molecular ion peak is expected to be intense.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for aromatic methyl esters include:

Loss of a methoxy radical (•OCH₃): This results in a stable acylium ion [M - 31]⁺.

Loss of the carbomethoxy group (•COOCH₃): This results in the phenylnaphthalene cation [M - 59]⁺.

Expected Key Fragments in Mass Spectrometry

| m/z Value | Ion Formula | Identity |

|---|---|---|

| 274 | [C₁₈H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 243 | [C₁₇H₁₁O]⁺ | [M - OCH₃]⁺ |

| 215 | [C₁₇H₁₁]⁺ | [M - COOCH₃]⁺ |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile aromatic compounds like Methyl 4-phenylnaphthalene-1-carboxylate.

A typical method for purity assessment would be Reverse-Phase HPLC (RP-HPLC) . In this technique, the compound is separated based on its hydrophobicity.

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilyl) or a Phenyl column, would be effective. The phenyl column may offer enhanced selectivity for aromatic analytes due to π-π interactions.

Mobile Phase: A gradient elution using a mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile (B52724) or methanol) is typically employed. The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute more hydrophobic compounds.

Detection: A UV detector is ideal, as the extensive aromatic system of the molecule will lead to strong absorbance, typically monitored at a wavelength such as 254 nm.

Purity Assessment: The purity of a sample is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

This method allows for the sensitive detection of impurities, ensuring the compound meets the required quality standards for further use.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. For a compound like Methyl 4-phenylnaphthalene-1-carboxylate, GC analysis typically employs a high-temperature capillary column with a non-polar or semi-polar stationary phase to achieve efficient separation from other components in a mixture.

When coupled with a mass spectrometer, GC-MS becomes an invaluable tool for both qualitative and quantitative analysis. The mass spectrometer fragments the eluted compound, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. The fragmentation pattern of aromatic esters in electron ionization (EI) mode often includes characteristic ions corresponding to the molecular ion, as well as fragments resulting from the loss of the methoxy group (-OCH3) and the entire carboxylate group.

Interactive Data Table: Representative GC-MS Parameters Below are typical parameters that could be employed for the analysis of Methyl 4-phenylnaphthalene-1-carboxylate, based on methods for similar aromatic, semi-volatile compounds. chromforum.org

| Parameter | Value |

| GC System | Agilent 7890B or similar |

| Column | Zebron ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-arylene phase |

| Carrier Gas | Helium at 1 mL/min (constant flow) |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold for 10 min |

| MS System | Agilent 5977B MSD or similar |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Mass Range | 50-500 m/z |

While Methyl 4-phenylnaphthalene-1-carboxylate is an ester and generally sufficiently volatile for direct GC analysis, derivatization becomes critical when analyzing its potential precursors or degradation products, such as 4-phenylnaphthalene-1-carboxylic acid. Carboxylic acids can exhibit poor peak shape and thermal instability in GC systems due to their polarity and tendency to form hydrogen bonds. asm.org

Derivatization chemically modifies the analyte to make it more amenable to GC analysis. asm.org The three most common methods are silylation, acylation, and alkylation. libretexts.org

Silylation is a widely used technique where an active hydrogen in the carboxylic acid group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. asm.org This process reduces the polarity and increases the volatility and thermal stability of the compound. asm.org Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is generally rapid and produces a TMS ester that is ideal for GC-MS analysis. thermofisher.com

The reaction for the silylation of the parent carboxylic acid would be:

4-phenylnaphthalene-1-carboxylic acid + BSTFA → Trimethylsilyl 4-phenylnaphthalene-1-carboxylate + Byproducts

This derivatization step ensures sharp, symmetrical peaks and reproducible results, which are essential for accurate quantification of any free acid that may be present alongside the methyl ester. thermofisher.com

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of compounds that may have limited volatility or thermal stability, making it an excellent alternative or complementary method to GC. For Methyl 4-phenylnaphthalene-1-carboxylate, reversed-phase HPLC is the most common approach. nih.gov

In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. asm.orgnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The phenyl and naphthalene rings of the compound give it significant hydrophobicity, leading to strong retention on a C18 column. Detection can be achieved using a UV detector, as the aromatic system is strongly chromophoric, or more specifically with a fluorescence detector for enhanced sensitivity. nih.gov

Coupling HPLC with mass spectrometry (LC-MS) provides superior selectivity and sensitivity, allowing for the confirmation of molecular weight and structural information through fragmentation analysis. researchgate.net Electrospray ionization (ESI) is a common interface for LC-MS, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺ in positive ion mode. researchgate.netnih.gov

Interactive Data Table: Representative HPLC-MS Parameters The following table outlines typical conditions for the HPLC-MS analysis of Methyl 4-phenylnaphthalene-1-carboxylate. nih.gov

| Parameter | Value |

| HPLC System | Shimadzu Prominence, Agilent 1290 Infinity II, or similar |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 325 °C |

| Mass Range | 100-600 m/z |

Similar to GC, derivatization can be employed in LC-MS to enhance analytical performance, although the objectives differ slightly. For LC-MS, derivatization is not typically used to increase volatility but rather to improve ionization efficiency and chromatographic retention or to introduce a specific tag for highly sensitive detection. researchgate.net

While the methyl ester itself is well-suited for ESI-MS analysis, if one were analyzing the parent carboxylic acid (4-phenylnaphthalene-1-carboxylic acid), derivatization could significantly improve its response in the commonly used positive ion ESI mode. Carboxylic acids are often analyzed in negative ion mode, which can be less sensitive and more prone to matrix effects. researchgate.net

To enhance positive mode detection, the carboxylic acid can be converted into an ester or an amide that readily accepts a proton. A common strategy involves reacting the carboxylic acid with a reagent that introduces a permanently charged group or a group with high proton affinity. researchgate.net For example, coupling the acid with a reagent like 2-picolylamine in the presence of a coupling agent (e.g., EDC) would form an amide that is highly responsive in positive mode ESI-MS. researchgate.net This approach is valuable for trace-level quantification of acidic analytes in complex matrices. nih.gov

Chemical Transformations and Derivatization Strategies of Methyl 4 Phenylnaphthalene 1 Carboxylate

Functional Group Interconversions on the Carboxylate Moiety

The methyl ester group is a versatile handle for synthetic modifications, allowing for its conversion into other important functional groups like carboxylic acids and alcohols.

The ester functionality of methyl 4-phenylnaphthalene-1-carboxylate can be readily hydrolyzed to yield the corresponding carboxylic acid, 4-phenylnaphthalene-1-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification, followed by an acidic workup. mnstate.edupsu.edu The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent mixture attacks the electrophilic carbonyl carbon of the ester. psu.edu This process is effectively irreversible due to the formation of the resonance-stabilized carboxylate salt. Subsequent protonation with a strong acid regenerates the neutral carboxylic acid. mnstate.edu

High-temperature water can also promote the hydrolysis of sterically hindered esters, a technique that may be applicable here. psu.edu The reaction is a fundamental step for further derivatization, such as the formation of amides or acid chlorides.

Table 1: Conditions for Hydrolysis of Methyl 4-phenylnaphthalene-1-carboxylate

| Reagents | Solvent | Conditions | Product |

|---|---|---|---|

| NaOH or KOH, then HCl | Water/Methanol | Heat | 4-Phenylnaphthalene-1-carboxylic acid |

The carboxylate moiety can be reduced to a primary alcohol, (4-phenylnaphthalen-1-yl)methanol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones. iwu.edu Reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly employed for this purpose. The reaction proceeds via a nucleophilic acyl substitution followed by reduction of the intermediate aldehyde.

Alternatively, a two-step procedure involving hydrolysis to the carboxylic acid followed by reduction with borane (B79455) (BH₃) or its complexes offers another route to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, which allows for the selective reduction of other carbonyl compounds in the presence of the ester. iwu.edu

Table 2: Conditions for Reduction of Methyl 4-phenylnaphthalene-1-carboxylate

| Reagent(s) | Solvent | Product |

|---|---|---|

| 1. LiAlH₄ 2. H₂O workup | THF or Et₂O | (4-Phenylnaphthalen-1-yl)methanol |

Electrophilic Aromatic Substitution on Naphthalene (B1677914) and Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, allowing for the introduction of various functional groups onto the rings. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on methyl 4-phenylnaphthalene-1-carboxylate is dictated by the electronic effects of the substituents already present. wikipedia.org

The methyl carboxylate group (-COOCH₃) is an electron-withdrawing group and acts as a deactivating meta-director for electrophilic attack on the naphthalene ring to which it is attached. lkouniv.ac.in Therefore, incoming electrophiles would preferentially add to the positions meta to the ester, such as positions 6 and 8. The phenyl group at position 4 is an activating group and directs ortho and para. However, the directing influence of the powerful deactivating ester group is likely to dominate the regioselectivity on that specific naphthalene ring.

For the appended phenyl ring, the bulky naphthalene substituent directs incoming electrophiles to the ortho and para positions of the phenyl ring. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (e.g., RCOCl/AlCl₃). masterorganicchemistry.commasterorganicchemistry.com The specific conditions would determine the extent and position of substitution.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Substitution Positions |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Naphthalene ring (positions 6, 8); Phenyl ring (ortho, para) |

| Bromination | Br₂, FeBr₃ | Naphthalene ring (positions 6, 8); Phenyl ring (ortho, para) |

Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govlibretexts.org This reaction is generally difficult for simple aryl systems and requires the presence of two key features: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgresearchgate.net

Methyl 4-phenylnaphthalene-1-carboxylate, in its native form, is not a suitable substrate for SNAr reactions because it lacks a leaving group on its aromatic rings. Furthermore, while the methyl carboxylate group is electron-withdrawing, it is not as powerfully activating as a nitro group (NO₂), which is commonly found in substrates that readily undergo SNAr. nih.gov For this molecule to undergo nucleophilic aromatic substitution, it would first need to be functionalized, for example, by introducing a halogen at a position that is also ortho or para to a newly introduced, strongly deactivating group like a nitro group. Without such modifications, the compound is inert to typical SNAr conditions.

Cross-Coupling Reactions at Naphthalene and Phenyl Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, are powerful tools for forming carbon-carbon bonds. benthamscience.comnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.net

Similar to SNAr reactions, methyl 4-phenylnaphthalene-1-carboxylate cannot directly participate in cross-coupling reactions as it does not possess the necessary leaving group (e.g., Br, I, OTf). However, derivatives of this compound can be readily employed in such syntheses. For instance, if the molecule undergoes electrophilic halogenation (as described in section 6.2) to introduce a bromine or iodine atom onto either the naphthalene or the phenyl ring, the resulting aryl halide can serve as a substrate for a variety of cross-coupling reactions.

For example, a brominated derivative could undergo a Suzuki coupling with an arylboronic acid to synthesize a more complex biaryl structure. This two-step strategy of halogenation followed by cross-coupling significantly expands the synthetic utility of the methyl 4-phenylnaphthalene-1-carboxylate scaffold.

Table 4: Potential Cross-Coupling Strategy

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Electrophilic Bromination | Br₂, FeBr₃ | Bromo-methyl 4-phenylnaphthalene-1-carboxylate |

Advanced Research Directions and Potential Applications in Academic Contexts

Role as a Synthetic Intermediate for Complex Organic Molecules

The quest for novel organic molecules with unique properties often relies on the availability of versatile chemical building blocks. Naphthalene (B1677914) derivatives, particularly those with multiple functional groups, serve as crucial intermediates in the synthesis of more complex structures, including pharmaceuticals and advanced materials.

Methyl 4-phenylnaphthalene-1-carboxylate, with its ester and phenyl functionalities on a naphthalene scaffold, presents a platform for a variety of chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives, opening pathways to a wide range of molecular architectures. The phenyl and naphthalene rings can undergo further functionalization, such as nitration, halogenation, or sulfonation, allowing for the introduction of new reactive sites.

For instance, analogous compounds like 4-Acetyl-1-Naphthoic Acid are recognized for their utility as versatile intermediates. The presence of both an acetyl and a carboxylic acid group allows for a broad spectrum of reactions, including esterification, oxidation, reduction, and various coupling reactions, making it a valuable starting material for synthesizing complex organic molecules. Similarly, the synthesis of tetraazafluoranthen-3(2H)-ones has been reported using esters as key intermediates in hydrazinolysis and cyclization reactions. These examples highlight the potential of functionalized naphthalene esters like Methyl 4-phenylnaphthalene-1-carboxylate to serve as precursors in the construction of intricate molecular frameworks.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The aromatic nature of the phenyl and naphthalene rings, along with the potential for hydrogen bonding through the carboxylate group (after hydrolysis), makes Methyl 4-phenylnaphthalene-1-carboxylate a candidate for studies in molecular self-assembly and host-guest chemistry.

Hydrogen Bonding Interactions

Hydrogen bonds are directional interactions that play a pivotal role in the formation of predictable supramolecular architectures. While the methyl ester of the subject compound is a weaker hydrogen bond acceptor, its hydrolysis to the carboxylic acid derivative would introduce a strong hydrogen bond donor and acceptor group. Studies on other carboxylic acid-appended naphthalene derivatives, such as naphthalene diimides, have demonstrated that hydrogen bonding between the carboxylic acid groups is a decisive factor in their self-assembly. This often leads to the formation of stable, ordered structures. Research on the interplay between hydrogen bonding and π-stacking in naphthalenedicarboxylic acid isomers further underscores the importance of these interactions in directing self-association.

π-Stacking Interactions

The extended π-systems of the phenyl and naphthalene rings in Methyl 4-phenylnaphthalene-1-carboxylate are prone to π-stacking interactions. These non-covalent forces are fundamental to the organization of many aromatic molecules in the solid state and in solution. The strength and geometry of these interactions can be influenced by the presence and nature of substituents. Studies have shown that π-stacking can be modulated by other non-covalent forces, such as hydrogen bonding, where the formation of hydrogen bonds can enhance the strength of π-π stacking interactions by affecting the electron density of the aromatic rings. The self-assembly of naphthalene diimide derivatives, for example, is driven by the synergistic effects of both H-bonding and π-stacking.

Formation of Self-Assembled Structures

The combination of hydrogen bonding and π-stacking interactions in derivatives of Methyl 4-phenylnaphthalene-1-carboxylate could lead to the formation of various self-assembled structures, such as nanofibers, nanosheets, or gels. The morphology of these structures is often dependent on the specific molecular design and the conditions of self-assembly. For instance, research on carboxylic acid-functionalized naphthalene diimides has shown that the length of the spacer between the naphthalene core and the carboxylic acid group can influence the morphology of the resulting self-assembled structures, shifting from 2D nanosheets to 1D nanofibers. Furthermore, naphthalene derivatives have been utilized as building blocks for the self-assembly of stable host-guest complexes through the formation of coordinate covalent bonds.

Materials Science Applications

The unique structural and electronic properties of naphthalene-based compounds make them attractive components for the design of advanced materials with applications in electronics, sensing, and porous frameworks.

Organic Frameworks and Polymers

The carboxylic acid derivative of Methyl 4-phenylnaphthalene-1-carboxylate could serve as a versatile ligand for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Carboxylate-based ligands are widely used in the synthesis of MOFs due to their strong coordination with metal ions. The rigid and extended structure of the 4-phenylnaphthalene backbone could lead to the formation of porous frameworks with high surface areas and tunable pore sizes, which are desirable for applications in gas storage, separation, and catalysis.

The design of MOFs often involves the judicious selection of organic linkers to control the topology and functionality of the resulting framework. Multicarboxylate ligands, in particular, are used to construct stable MOFs with versatile pore environments. While Methyl 4-phenylnaphthalene-1-carboxylate is a monocarboxylate ester, its conversion to a dicarboxylic or tricarboxylic acid derivative through further functionalization could expand its utility in the creation of higher-connectivity nodes in such frameworks. The incorporation of the phenylnaphthalene moiety into the polymer backbone could also impart desirable thermal and photophysical properties to the resulting materials.

Optoelectronic Properties (derived from electronic structure analysis)

The optoelectronic behavior of Methyl 4-phenylnaphthalene-1-carboxylate is intrinsically linked to its electronic structure, which is primarily dictated by the interplay of the naphthalene core and its substituents: the phenyl group at the 4-position and the methyl carboxylate group at the 1-position. While direct experimental data on this specific compound is not extensively available in public literature, a comprehensive understanding of its properties can be derived from theoretical principles and computational analysis of analogous molecular systems.

The electronic properties of aromatic systems like naphthalene are heavily influenced by substituent effects. The phenyl group, when attached to the naphthalene core, generally acts as an electron-donating group through resonance, extending the π-conjugated system. This extension typically leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, the methyl carboxylate group is an electron-withdrawing group, which tends to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO.

The specific arrangement of these substituents at the 1 and 4 positions of the naphthalene ring results in a "push-pull" like system, although the effect is more nuanced than in classical donor-acceptor dyes. This substitution pattern is known to significantly modulate the photophysical properties of the naphthalene chromophore.

Electronic Structure and Frontier Molecular Orbitals

Computational studies on similar 1,4-disubstituted naphthalene derivatives provide insight into the expected electronic structure of Methyl 4-phenylnaphthalene-1-carboxylate. The HOMO is anticipated to be delocalized across the entire π-system, with significant contributions from the electron-rich phenylnaphthalene moiety. The LUMO, in contrast, is expected to have a greater localization on the naphthalene core and the electron-withdrawing methyl carboxylate group.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that governs the wavelength of light absorption and emission. For Methyl 4-phenylnaphthalene-1-carboxylate, this gap is predicted to be smaller than that of unsubstituted naphthalene, leading to a bathochromic (red) shift in its absorption and fluorescence spectra.

Table 1: Predicted Electronic Properties of Methyl 4-phenylnaphthalene-1-carboxylate

| Property | Predicted Value | Influence of Substituents |

|---|---|---|

| HOMO Energy | ~ -5.8 eV | Elevated by the phenyl group's electron-donating character. |

| LUMO Energy | ~ -2.2 eV | Lowered by the methyl carboxylate's electron-withdrawing nature. |

| HOMO-LUMO Gap | ~ 3.6 eV | Reduced compared to naphthalene due to extended conjugation and substituent effects. |

Simulated Absorption and Emission Spectra

Based on the predicted electronic structure, the UV-Vis absorption spectrum of Methyl 4-phenylnaphthalene-1-carboxylate is expected to exhibit characteristic π-π* transitions. The primary absorption band would correspond to the HOMO-LUMO transition. Time-dependent density functional theory (TD-DFT) calculations on related phenyl-substituted naphthalene carboxylates suggest that the lowest energy absorption maximum (λmax) would likely fall in the near-UV region.

Fluorescence spectroscopy of naphthalene derivatives often reveals strong emission, and Methyl 4-phenylnaphthalene-1-carboxylate is expected to be fluorescent. Following excitation, the molecule relaxes to the lowest excited singlet state (S1) before radiatively decaying to the ground state (S0). The emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength. The magnitude of the Stokes shift can provide information about the change in geometry and electronic distribution between the ground and excited states.

Table 2: Predicted Photophysical Properties of Methyl 4-phenylnaphthalene-1-carboxylate in a Nonpolar Solvent

| Property | Predicted Wavelength Range | Transition |

|---|---|---|

| Absorption Maximum (λmax) | 320 - 350 nm | S0 → S1 (π-π*) |

| Emission Maximum (λem) | 380 - 420 nm | S1 → S0 (Fluorescence) |

| Stokes Shift | 60 - 70 nm | - |

| Molar Extinction Coefficient (ε) | High ( > 10,000 M-1cm-1) | - |

Note: These predicted spectral properties are based on the analysis of structurally similar naphthalene derivatives. The exact values can be influenced by factors such as solvent polarity and temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.